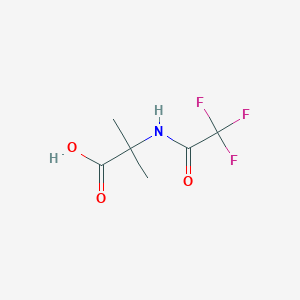

![molecular formula C10H6F3NOS2 B1330580 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 57669-54-2](/img/structure/B1330580.png)

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

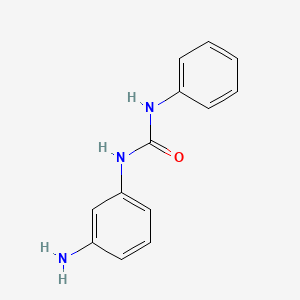

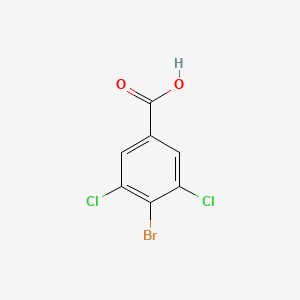

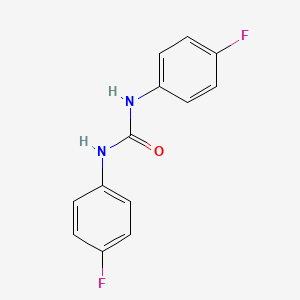

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a chemical compound that has garnered interest due to its potential biological activities. Research has indicated that derivatives of this compound exhibit a range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. These compounds have been synthesized and characterized using various techniques, and their structures have been confirmed through spectral data and, in some cases, X-ray crystallography .

Synthesis Analysis

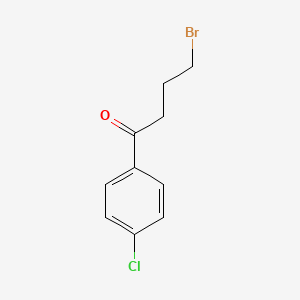

The synthesis of 2-thioxo-1,3-thiazolidin-4-ones and their derivatives has been achieved through various methods. A one-pot synthesis approach has been reported, which involves the reaction of primary amines with carbon disulfide and fumaryl chloride in water, yielding the title compounds in good yield . Another efficient method for synthesizing related derivatives involves a one-pot, three-component reaction of primary amines, aryl isothiocyanates, and 3-bromo-1,1,1-trifluoropropanone . Additionally, novel multicomponent methods have been developed to access diverse scaffolds of biological interest .

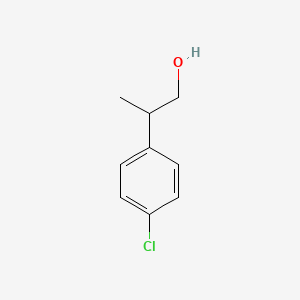

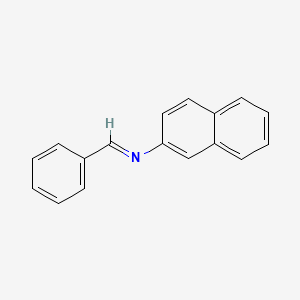

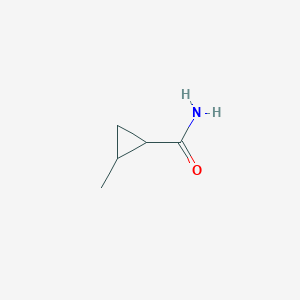

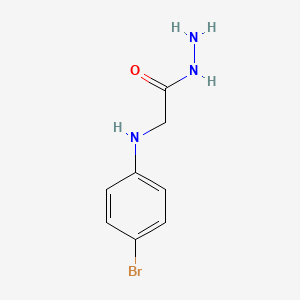

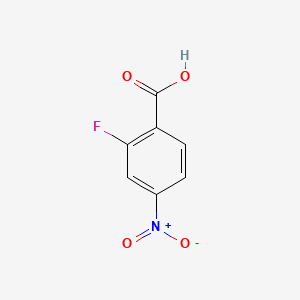

Molecular Structure Analysis

The molecular structures of these compounds have been extensively characterized using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. In some cases, the structures have been further confirmed by single-crystal X-ray diffraction analysis . Computational studies, including molecular docking and Density Functional Theory (DFT), have been utilized to predict the binding interactions of these compounds with biological targets and to identify their electronic states and molecular parameters .

Chemical Reactions Analysis

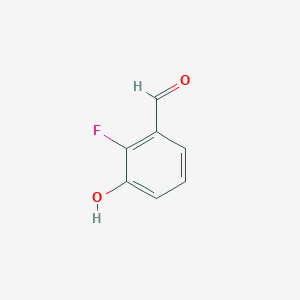

The 2-thioxo-1,3-thiazolidin-4-one derivatives have been shown to undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, reactions with isothiocyanates have yielded novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones . These compounds have been characterized and their structures confirmed by spectral data and X-ray diffraction .

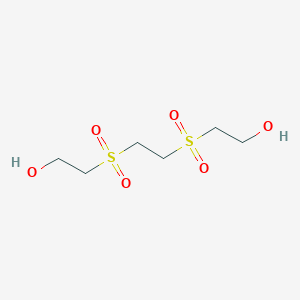

Physical and Chemical Properties Analysis

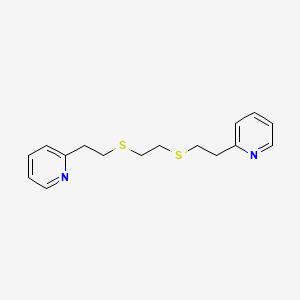

The physical and chemical properties of these compounds have been studied through chromatographic techniques and computational predictions. Hydrophobicity has been determined experimentally by thin-layer chromatography and compared with logP values calculated using computer programs . The drug-likeness of these heterocycles has been evaluated using Molinspiration, and they have been found to obey Lipinski's rule of five for orally active drugs . Additionally, DFT calculations have been performed to evaluate the linear and nonlinear optical responses of these compounds, suggesting their potential for optoelectronic device applications .

Applications De Recherche Scientifique

-

Agrochemical and Pharmaceutical Industries

- Summary of Application : Trifluoromethylpyridines, which share some structural similarities with the compound you mentioned, are used extensively in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .

- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Biological Applications

- Summary of Application : Thiazolidinone scaffold, which is a part of the compound you mentioned, has a wide variety of biological functions . It has numerous pharmacological properties, including anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory and anticonvulsant properties .

- Methods of Application : A number of innovative synthetic techniques have been developed to create a variety of scaffolds to investigate a range of biological activities .

- Results or Outcomes : Thiazolidinones are referred to as the “molecule of magic” due to their wide spectrum of biological properties .

Propriétés

IUPAC Name |

2-sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NOS2/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-17-9(14)16/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEXEUDSGYIZHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313970 |

Source

|

| Record name | 2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |

CAS RN |

57669-54-2 |

Source

|

| Record name | 57669-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.